molecular formula C26H26Cl2N2O7S B1664853 Amg-009 CAS No. 1027847-67-1

Amg-009

Cat. No.: B1664853
CAS No.: 1027847-67-1
M. Wt: 581.5 g/mol
InChI Key: DKSKRBVXRDGYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

AMG-009 is a potent antagonist of prostaglandin D2 . Its primary targets are the CRTH2 and DP receptors . The CRTH2 receptor, also known as the Prostaglandin D2 receptor 2, and the DP receptor, also known as the transcription factor Dp-1, play crucial roles in immune system diseases, infectious diseases, otorhinolaryngologic diseases, and respiratory diseases .

Mode of Action

This compound interacts with its targets by inhibiting the CRTH2 and DP receptors . The IC50 values for the CRTH2 and DP receptors are 3 nM and 12 nM, respectively . This inhibition results in changes in the cellular response to prostaglandin D2, affecting various physiological processes.

Pharmacokinetics

The pharmacokinetics of this compound involve its dissolution, stability in gastrointestinal fluids, permeation into the systemic circulation, and metabolic stability . This compound is a poorly soluble weak acidic drug . Its dissolution is enhanced by sodium carbonate and sustained by hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) . The release of this compound went from 4% for tablets which did not contain both sodium carbonate and HPMC K100 LV to 70% for the ones that did, resulting in a 17.5-fold increase in the extent of dissolution . This enhancement in dissolution is crucial for increasing its bioavailability .

Action Environment

The action of this compound is influenced by the microenvironment of the dosage form . The pH of the environment immediately surrounding the solid dosage form can be controlled by adding organic or inorganic acids or bases, used as pH modifiers . Through this control of the microenvironment of the dosage form, pH-independent release has been achieved for basic or acidic drugs in the gastrointestinal tract where the pH can vary from 1.0 to 7.4 . This pH modulation of the microenvironment, therefore, influences the dissolution of this compound and consequently its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

AMG-009 interacts with CRTH2 and DP receptors, acting as a potent antagonist . It inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood with a Ki of 1 nM .

Cellular Effects

This compound has been shown to influence cell function by inhibiting the PGD2-induced cAMP response mediated by DP in platelets in 80% human whole blood with a Ki of 148 nM . This indicates that this compound can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on CRTH2 and DP receptors . By binding to these receptors, it inhibits the action of prostaglandin D2, thereby influencing gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

The release of this compound from tablets which contain both sodium carbonate and HPMC E5 LV was found to be 70%, resulting in a 17.5-fold increase in the extent of dissolution . This suggests that this compound has good stability and does not degrade significantly over time in laboratory settings.

Dosage Effects in Animal Models

In an acute guinea pig model, this compound resulted in a dose-dependent decrease in airway resistance provoked by PGD2 aerosol . This indicates that the effects of this compound can vary with different dosages in animal models.

Transport and Distribution

This compound is a mixed inhibitor of human BSEP, rat Bsep, and human MRP4, and a weak inhibitor of human NTCP and rat Ntcp . These transporters play a crucial role in the transport and distribution of this compound within cells and tissues.

Chemical Reactions Analysis

AMG-009 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride may be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

AMG-009 is unique in its dual antagonistic action on both CRTH2 and DP receptors. Similar compounds include:

This compound stands out due to its specific inhibition of prostaglandin D2-induced responses in human whole blood .

Properties

IUPAC Name

2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKRBVXRDGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027847-67-1
Record name AMG-009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-009
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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